molecular formula C16H16ClN5 B7421850 6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine

6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine

Cat. No.: B7421850
M. Wt: 313.78 g/mol
InChI Key: AHNHXCHBYNQSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a chlorophenyl group and a methyl group on the purine scaffold. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine typically involves the construction of the pyrrolidine ring followed by its attachment to the purine scaffold. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to achieve maximum efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in key biological processes . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with these targets.

Properties

IUPAC Name

6-[2-(4-chlorophenyl)pyrrolidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c1-21-10-20-14-15(21)18-9-19-16(14)22-8-2-3-13(22)11-4-6-12(17)7-5-11/h4-7,9-10,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNHXCHBYNQSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCCC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.